(Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate is an organic compound that combines the structural features of tetrahydrofuran and chromene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate typically involves the reaction of tetrahydrofuran derivatives with chromene carboxylates under specific conditions. One common method includes the esterification of chromene-3-carboxylic acid with (tetrahydrofuran-2-yl)methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of renewable raw materials and green chemistry principles can also be integrated into the production process to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of chromene-3-carboxaldehyde or chromene-3-carboxylic acid.
Reduction: Formation of (tetrahydrofuran-2-yl)methyl chromene-3-carbinol.
Substitution: Various substituted chromene derivatives.
Wissenschaftliche Forschungsanwendungen
(Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism of action of (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate: Shares structural similarities with other chromene derivatives and tetrahydrofuran-based compounds.
2-Methyltetrahydrofuran: A related compound with similar solvent properties but different applications.
2,2,5,5-Tetramethyltetrahydrofuran: Another similar compound used as a non-polar solvent.
Uniqueness: (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined structural features of tetrahydrofuran and chromene, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H16O4 |
---|---|
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H16O4/c16-15(19-10-13-5-3-7-17-13)12-8-11-4-1-2-6-14(11)18-9-12/h1-2,4,6,8,13H,3,5,7,9-10H2 |
InChI-Schlüssel |
NNIQLGXKUUFLIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.